2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-15-7-3-4-8-16(15)23-11-17(21)20-12-18(22)10-9-13-5-1-2-6-14(13)18/h1-8,22H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMMXKRDPFQXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)COC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.
Indenyl Intermediate Synthesis: The indenyl moiety is synthesized through a series of reactions, including cyclization and reduction steps, starting from a suitable aromatic precursor.
Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the indenyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide exhibit significant anticancer properties. Studies suggest that these compounds may inhibit specific pathways involved in tumor growth and metastasis. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar fluorinated compounds in targeting cancer cell lines by inducing apoptosis and cell cycle arrest .
Neurological Effects
The indene structure within the compound suggests potential neuroprotective effects. Preliminary studies have shown that derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter receptors may lead to improved cognitive function and reduced neuroinflammation .
Anti-inflammatory Properties
Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The presence of the fluorophenoxy group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Case Studies
Several case studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Calculated based on molecular formula.
Pharmacological and Functional Differences
- Fluorophenoxy vs. Chlorophenoxy Derivatives: The target compound’s 2-fluorophenoxy group offers reduced steric hindrance compared to bulkier chloro-substituted analogs (e.g., 2-(2,4-dichlorophenoxy)-N-(trichloro-hydroxyethyl)acetamide ). Fluorine’s electronegativity may improve binding specificity in hydrophobic pockets.
- Indenyl vs. Isoquinoline-containing analogs (e.g., ) demonstrate enhanced aromatic stacking interactions but may suffer from poor solubility.
- Hydroxyl Group Impact: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs like N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide . This group could improve water solubility and enable hydrogen bonding with targets such as kinases or GPCRs.
Biological Activity
2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide is a compound of interest due to its potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the context of neurological and inflammatory conditions. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide is C18H18FNO3, with a molecular weight of approximately 315.34 g/mol. The compound features a fluorinated phenoxy group and a dihydroindene moiety, which are critical for its biological activity.
Research indicates that this compound may exert its effects through modulation of neurotransmitter systems and inflammatory pathways. Specific studies have highlighted its role in inhibiting certain protein expressions associated with pain and inflammation.
Inhibition of c-Fos Expression
A notable study demonstrated that derivatives similar to 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide significantly inhibited c-Fos protein expression in the brains of arthritic rats. The inhibition of c-Fos is crucial as it serves as a marker for neuronal excitability and is often overexpressed during pain conditions .
Biological Activity Summary
Study on Arthritis Models
In a controlled study involving Sprague-Dawley rats with adjuvant-induced arthritis, treatment with compounds related to 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide led to significant improvements in both behavioral assessments (gait analysis) and biochemical markers (c-Fos expression). This suggests a robust anti-inflammatory effect that may be beneficial for chronic pain management .
Pharmacokinetics and Efficacy
The pharmacokinetic profile of this compound has been evaluated through various assays, indicating favorable absorption and distribution characteristics that support its therapeutic potential. Further research is needed to establish precise dosing regimens and long-term effects.
Q & A
What are the key considerations for optimizing synthetic routes for 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide?
Level: Advanced
Methodological Answer:
Synthesis optimization requires multi-step reaction planning. For analogous acetamides, methods involve:
- Step 1: Reacting substituted phenols with chloroacetyl derivatives (e.g., 2-chloroacetamide) under basic conditions (e.g., K₂CO₃ in acetonitrile) to form phenoxyacetamide intermediates .
- Step 2: Coupling the intermediate with a functionalized indene derivative (e.g., 1-hydroxy-2,3-dihydro-1H-inden-1-yl methanol) via reductive amination or nucleophilic substitution.
- Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reactivity for SN2 mechanisms .
- Temperature Control: Reactions often proceed at 50–80°C to balance yield and byproduct formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate high-purity products .
How can researchers validate the structural integrity of this compound post-synthesis?
Level: Basic
Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR: Confirm the presence of fluorophenoxy (δ ~6.8–7.2 ppm for aromatic protons) and indenyl-methylacetamide moieties (δ ~3.5–4.5 ppm for methylene groups) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]+) with <5 ppm error to ensure correct molecular formula .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
What experimental strategies are effective for studying its biological targets and mechanisms?
Level: Advanced
Methodological Answer:
- Target Identification:
- Computational Docking: Use Schrödinger Suite or AutoDock to predict interactions with fluorophenoxy-sensitive receptors (e.g., GPCRs or kinases) .
- SPR/BLI Assays: Measure binding kinetics (ka/kd) to immobilized target proteins .
- Mechanistic Studies:
How should researchers address contradictions in activity data across different assays?
Level: Advanced
Methodological Answer:
Data discrepancies often arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-Response Curves: Perform assays at 10–12 concentrations (0.1 nM–100 µM) to calculate accurate IC50/EC50 values .
- Counter-Screening: Test against related targets (e.g., other kinases or receptors) to rule out cross-reactivity .
- Orthogonal Assays: Validate findings using both cell-based (e.g., luciferase reporter) and biochemical (e.g., ELISA) methods .
What are best practices for designing SAR studies on this compound?
Level: Advanced
Methodological Answer:
Structure-Activity Relationship (SAR) studies should focus on:
- Core Modifications:
- Data Analysis:
- Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate structural changes with activity trends .
- Validate hypotheses with in vitro assays (e.g., enzyme inhibition) .
How can researchers ensure reproducibility in pharmacological studies?
Level: Basic
Methodological Answer:
- Standardized Protocols:
- Positive/Negative Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups .
What analytical methods are suitable for stability testing under varying conditions?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies:
- Long-Term Stability: Store at 25°C/60% RH for 6–12 months and assess purity monthly .
How can in vivo efficacy be evaluated while minimizing ethical concerns?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
